VO-Ohpic trihydrate is a vanadium-based small-molecule inhibitor specifically targeting the phosphatase and tensin homologue deleted on chromosome 10 (PTEN). Its chemical structure is characterized by the presence of vanadium, which plays a crucial role in its inhibitory activity. The compound has garnered attention for its potential therapeutic applications, particularly in enhancing insulin sensitivity and regulating cellular signaling pathways involved in cancer and metabolic disorders.
VO-Ohpic trihydrate is synthesized from vanadate complexes, specifically designed to inhibit PTEN's lipid phosphatase activity. The compound has been extensively studied in various research settings, demonstrating its efficacy in modulating PTEN-related pathways in both in vitro and in vivo models .
This compound is classified as a PTEN inhibitor and belongs to the broader category of vanadium-based inhibitors. It is recognized for its selective inhibition of PTEN, distinguishing it from other phosphatases such as Src homology region 2 domain-containing phosphatase and protein-tyrosine phosphatase 1B .
The synthesis of VO-Ohpic trihydrate typically involves the reaction of vanadate salts with organic ligands that stabilize the vanadium center. The exact synthetic route may vary, but common methods include:
The solubility of VO-Ohpic trihydrate in dimethyl sulfoxide exceeds 10 mM, facilitating its use in various biological experiments. Stock solutions can be prepared by warming the compound at 37°C or using ultrasonic baths to enhance solubility .
VO-Ohpic trihydrate features a vanadium center coordinated by hydroxypicolinate ligands, which contribute to its stability and biological activity. The precise molecular formula includes vanadium, oxygen, carbon, nitrogen, and hydrogen atoms.
The compound's molecular weight is approximately 476.31 g/mol, with a CAS number of 476310-60-8. Its structural characteristics enable it to interact specifically with PTEN, inhibiting its lipid phosphatase activity effectively .
VO-Ohpic trihydrate primarily functions by inhibiting PTEN's enzymatic activity, which leads to increased levels of phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) within cells. This accumulation activates downstream signaling pathways such as Akt/mTOR.
In experiments involving NIH 3T3 and L1 fibroblast cell lines, VO-Ohpic was shown to dose-dependently increase Akt phosphorylation at specific serine and threonine residues (Ser473 and Thr308), indicating enhanced signaling through the phosphoinositide 3-kinase pathway .
The mechanism of action of VO-Ohpic involves the selective inhibition of PTEN's lipid phosphatase activity. By preventing PTEN from dephosphorylating PtdIns(3,4,5)P3 to PtdIns(4,5)P2, VO-Ohpic effectively increases the levels of PtdIns(3,4,5)P3.
This inhibition results in enhanced phosphorylation of Akt and subsequent activation of downstream targets involved in cell survival and growth. In various studies, treatment with VO-Ohpic led to increased expression levels of active forms of mTOR and extracellular signal-regulated kinases (ERK1/2) .
VO-Ohpic trihydrate has significant scientific uses across various fields:
CAS No.: 26532-22-9
CAS No.: 17190-80-6
CAS No.: 2390-99-0
CAS No.: 4210-82-6
CAS No.: 28387-44-2
CAS No.: 1356964-77-6